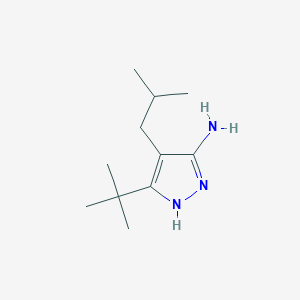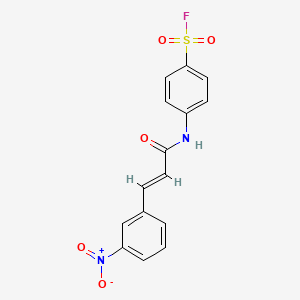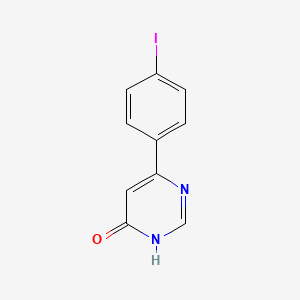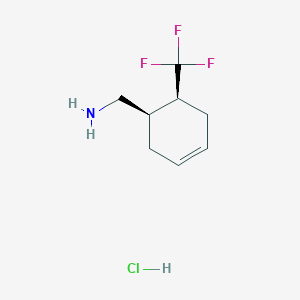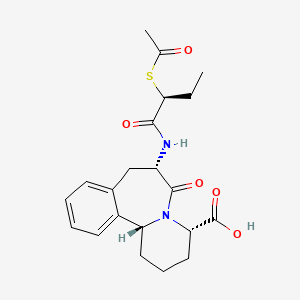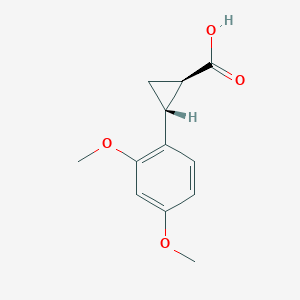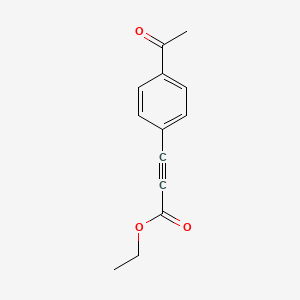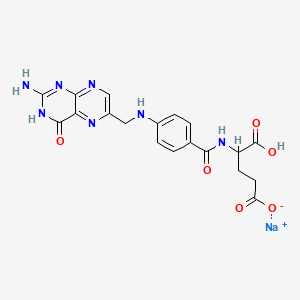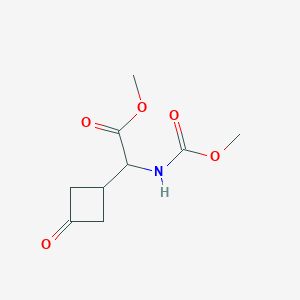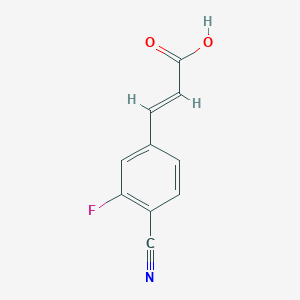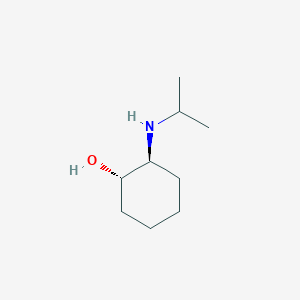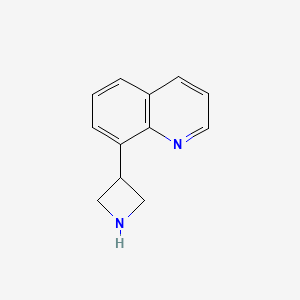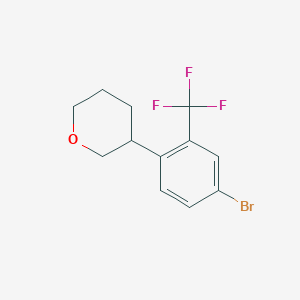
3-(Furan-2-yl)-2-methyl-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2-methyl-3-oxopropanal is an organic compound that features a furan ring, a methyl group, and an oxopropanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan derivatives with acylating agents under controlled conditions. For instance, the reaction of furan with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired compound . Another method involves the use of furan-2-carboxaldehyde as a starting material, which undergoes a series of reactions including oxidation and methylation to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2-methyl-3-oxopropanal has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2-methyl-3-oxopropanal involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions, while the oxopropanal group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxaldehyde: Shares the furan ring but lacks the methyl and oxopropanal groups.
2-Methylfuran: Contains a methyl group on the furan ring but lacks the oxopropanal moiety.
3-(Furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the oxopropanal group.
Uniqueness
The presence of both the furan ring and the oxopropanal group allows for versatile chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-(furan-2-yl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C8H8O3/c1-6(5-9)8(10)7-3-2-4-11-7/h2-6H,1H3 |
InChI-Schlüssel |
DXZZNKVNIZQBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


